![molecular formula C6H8O6 B15220918 (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one is a labeled isotopologue of ascorbic acid (vitamin C). This compound is specifically designed for use in metabolic studies, where the incorporation of carbon-13 isotopes allows for detailed tracking and analysis of metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one typically involves the incorporation of carbon-13 labeled precursors into the ascorbic acid synthesis pathway. This can be achieved through various synthetic routes, including:
Fermentation: Using microorganisms that can incorporate carbon-13 labeled glucose into ascorbic acid.
Chemical Synthesis: Starting from carbon-13 labeled glucose, which undergoes a series of chemical reactions to form the labeled ascorbic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes, where genetically modified microorganisms are used to produce carbon-13 labeled glucose, which is then converted into the labeled ascorbic acid through a series of enzymatic reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to dehydroascorbic acid.
Reduction: It can be reduced back to ascorbic acid from dehydroascorbic acid.
Substitution: Various substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as dithiothreitol (DTT) and glutathione are commonly used.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Ascorbic acid.
Substitution: Acetylated derivatives of ascorbic acid.
Aplicaciones Científicas De Investigación
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one: is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of ascorbic acid metabolism.
Biology: Helps in studying the role of ascorbic acid in cellular processes and its antioxidant properties.
Medicine: Used in research to understand the pharmacokinetics and pharmacodynamics of ascorbic acid in the human body.
Industry: Employed in the development of new ascorbic acid-based supplements and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in redox reactions. The pathways involved include the regeneration of other antioxidants such as vitamin E and glutathione.
Comparación Con Compuestos Similares
Similar Compounds
Ascorbic Acid: The non-labeled version of the compound.
Dehydroascorbic Acid: The oxidized form of ascorbic acid.
2-Hydroxy-2-methylpropiophenone: A compound with similar hydroxyl groups but different functional properties.
Allylamine: An unsaturated amine with different chemical properties.
Uniqueness
The uniqueness of (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one lies in its carbon-13 labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a powerful tool for researchers to study the detailed mechanisms of ascorbic acid metabolism and its role in various biological processes.
Propiedades
Fórmula molecular |
C6H8O6 |
|---|---|
Peso molecular |
182.08 g/mol |
Nombre IUPAC |
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
CIWBSHSKHKDKBQ-LQCGXNGASA-N |
SMILES isomérico |
[13CH2]([13C@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


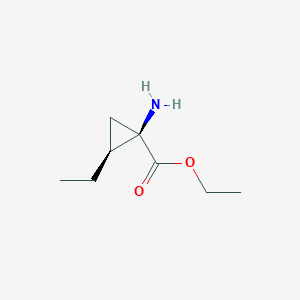
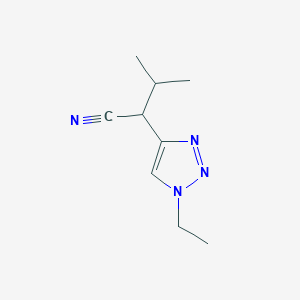

![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)
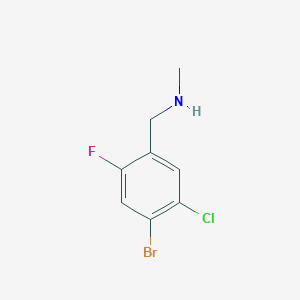
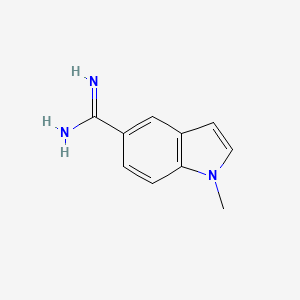



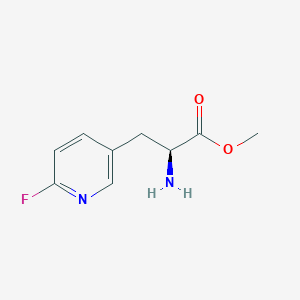
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
